molecular formula C17H15BrO3 B3070399 (2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1002849-71-9

(2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3070399
CAS No.: 1002849-71-9
M. Wt: 347.2 g/mol
InChI Key: IUVFSLJSALWOCE-SOFGYWHQSA-N
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Description

(2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₇H₁₅BrO₃, with a molar mass of 359.21 g/mol. The compound features a 3-bromophenyl group at the β-position and a 2,5-dimethoxyphenyl group at the α-position of the propenone backbone . Crystallographic studies confirm its planar structure, with bond lengths and angles consistent with related chalcones (e.g., C=O bond ~1.22 Å, C=C bond ~1.45 Å) .

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-14-7-9-17(21-2)15(11-14)16(19)8-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVFSLJSALWOCE-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

(2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.

Scientific Research Applications

The compound has been studied for its potential biological activities, including:

  • Anticancer Properties : Research indicates that chalcones can exhibit cytotoxic effects against various cancer cell lines. (2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory process.
  • Antimicrobial Activity : Studies suggest that this chalcone may possess antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to be modified to enhance its pharmacological properties or to develop new therapeutic agents targeting specific diseases .

Material Science

The compound is also explored in material science for its potential use in developing new materials, including dyes and pigments. Its structural properties can be exploited to create compounds with desirable optical characteristics .

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, suggesting potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory properties of the compound demonstrated its ability to reduce inflammatory markers in vitro. This study supports further exploration into its use as a therapeutic agent for inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated promising activity against Gram-positive bacteria, which could lead to developments in antibiotic therapies.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Chalcones

Compound Name Substituents (α/β Positions) Key Activities References
(2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one α: 2,5-diOMe; β: 3-Br Anticancer (cell cycle arrest), antimicrobial
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one α: 3-OH; β: 4-Br, 3,5-diOMe STAT3/NF-κB inhibition (anticancer)
(2E)-1-(Biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (C7) α: biphenyl; β: 2,5-diOMe Radioprotective (↓ lipid peroxidation in E. coli), DPPH scavenging
(2E)-3-(1-Methyl-1H-indol-3-yl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one (3h) α: 2,5-diOMe; β: 1-methylindole Antiproliferative (IC₅₀: 12 µM in MCF-7 cells)
(2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one α: 2,5-dimethylfuran; β: 4-NMe₂ Fluorescence properties, potential as a photosensitizer

Key Observations:

Electron-Withdrawing Groups (EWGs): The 3-bromophenyl group in the target compound enhances electrophilicity, improving interactions with cellular nucleophiles (e.g., thiols in proteins) compared to non-halogenated analogues . Replacement of bromine with methoxy (e.g., compound C7 in Table 1) reduces cytotoxicity but improves antioxidant activity (DPPH scavenging: 78% at 50 µM) .

Methoxy Positioning:

  • Chalcones with 2,5-dimethoxyphenyl groups (as in the target compound) exhibit superior antiproliferative activity compared to 3,4-dimethoxy derivatives, likely due to enhanced membrane permeability .

Hybrid Structures:

  • Incorporation of heterocycles (e.g., indole in compound 3h) increases selectivity for cancer cells (e.g., 3h shows 3-fold higher activity in MCF-7 vs. COS-7 cells) .

Table 2: Antimicrobial and Anticancer Efficacy

Compound MIC (µM) S. aureus IC₅₀ (µM) Cancer Cells Key Targets
Target Compound 25 (ATCC 25923) 18 (Jurkat) Caspase-3 activation, DNA intercalation
(2E)-3-(Acridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4e) 6.25 8 (MDA-MB-231) Efflux pump inhibition (RFI: 2.1)
(E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one >100 45 (K562) Caspase-3 overexpression
  • Antimicrobial Activity: The target compound exhibits moderate antibacterial activity (MIC: 25 µM) against S. aureus, outperformed by acridine hybrids (e.g., 4e, MIC: 6.25 µM) due to enhanced DNA binding .
  • Anticancer Mechanisms: Unlike non-brominated chalcones, the target compound induces cell cycle arrest at G2/M phase (Jurkat cells) via ROS-mediated pathways, a trait shared with 3,4,5-trimethoxy derivatives .

Biological Activity

(2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a member of the chalcone family, characterized by a structure that features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention for its potential biological activities, including anticancer , anti-inflammatory , and antimicrobial properties.

The compound's molecular formula is C17_{17}H15_{15}BrO3_3, with a molecular weight of approximately 347.21 g/mol. The presence of a bromine atom and two methoxy groups on the phenyl rings contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally conducted in ethanol or methanol under reflux conditions, followed by purification through recrystallization or column chromatography.

Anticancer Activity

Recent studies have demonstrated that chalcones exhibit significant anticancer properties. For instance, this compound has been evaluated against various cancer cell lines:

Cell Line IC50_{50} (µM) Effect
MDA-MB-4682.95Significant inhibition
HCT-1162.88Strong cytotoxicity
CCRF-CEM3.55Moderate effectiveness

These results indicate that the compound can inhibit cell proliferation effectively, particularly in breast and colorectal cancer models .

Anti-inflammatory Properties

The mechanism of action for the anti-inflammatory effects of this compound may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies have shown that chalcones can significantly reduce the production of pro-inflammatory cytokines.

Antimicrobial Activity

Chalcones have also been investigated for their antimicrobial properties. The compound has exhibited activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) : It may modulate ROS levels, contributing to its anticancer effects.

Comparative Analysis

When compared to other similar chalcones, such as (2E)-3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one and (2E)-3-(3-Chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, this compound demonstrates enhanced biological activity due to the specific electronic effects imparted by the bromine and methoxy substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(3-Bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

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